1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with naphthalen-1-ylmethyl and thiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the naphthalen-1-ylmethyl and thiophen-2-yl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzimidazole core.
Scientific Research Applications
1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(naphthalen-1-ylmethyl)-2-phenyl-1H-benzimidazole
- 1-(naphthalen-1-ylmethyl)-2-(furan-2-yl)-1H-benzimidazole
- 1-(naphthalen-1-ylmethyl)-2-(pyridin-2-yl)-1H-benzimidazole
Uniqueness
1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole is unique due to the presence of both naphthalen-1-ylmethyl and thiophen-2-yl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H16N2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C22H16N2S/c1-2-10-18-16(7-1)8-5-9-17(18)15-24-20-12-4-3-11-19(20)23-22(24)21-13-6-14-25-21/h1-14H,15H2 |
InChI Key |
DKGLUEHOQAKOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C5=CC=CS5 |
Origin of Product |
United States |
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